4-(3-hydroxyphényl)butanoate d'éthyle

Vue d'ensemble

Description

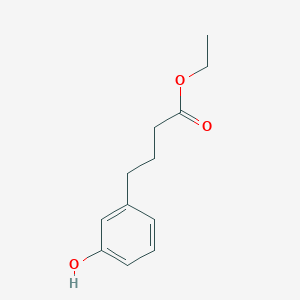

Ethyl 4-(3-hydroxyphenyl)butanoate, also known as benzenebutanoic acid, 3-hydroxy-, ethyl ester, is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a 4-(3-hydroxyphenyl)butanoate moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Applications De Recherche Scientifique

Ethyl 4-(3-hydroxyphenyl)butanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its role in drug development, particularly as a precursor for hypercholesterolemia drugs.

Industry: Utilized in the production of flavor chemicals and as an intermediate in the synthesis of polymers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-hydroxyphenyl)butanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-hydroxybenzoic acid with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Another synthetic route involves the reduction of ethyl 4-(3-nitrophenyl)butanoate using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. This method converts the nitro group to a hydroxyl group, yielding ethyl 4-(3-hydroxyphenyl)butanoate .

Industrial Production Methods

In industrial settings, ethyl 4-(3-hydroxyphenyl)butanoate is produced through large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Commonly used catalysts in industrial production include sulfuric acid and p-toluenesulfonic acid .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(3-hydroxyphenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: 4-(3-Hydroxyphenyl)butanoic acid.

Reduction: Ethyl 4-(3-hydroxyphenyl)butanol.

Substitution: Ethyl 4-(3-alkoxyphenyl)butanoate.

Mécanisme D'action

The mechanism of action of ethyl 4-(3-hydroxyphenyl)butanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways.

Comparaison Avec Des Composés Similaires

Ethyl 4-(3-hydroxyphenyl)butanoate can be compared with similar compounds such as:

Ethyl 4-(4-hydroxyphenyl)butanoate: Similar structure but with the hydroxyl group in the para position.

Ethyl 4-(3-methoxyphenyl)butanoate: Contains a methoxy group instead of a hydroxyl group.

Ethyl 4-(3-chlorophenyl)butanoate: Contains a chlorine atom instead of a hydroxyl group.

These compounds differ in their chemical reactivity and biological activities due to the presence of different functional groups

Activité Biologique

Ethyl 4-(3-hydroxyphenyl)butanoate, also known as a phenolic compound, has garnered interest for its potential biological activities, particularly in antioxidant properties and its effects on various biochemical pathways. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H14O3

- Molecular Weight : 218.24 g/mol

- Melting Point : Approximately 50-51 °C

- Boiling Point : Estimated at around 357.6 °C at 760 mmHg

The compound features a hydroxyphenyl group attached to a butanoate moiety, which contributes to its biological activity.

Antioxidant Activity

Ethyl 4-(3-hydroxyphenyl)butanoate acts primarily as an antioxidant , neutralizing free radicals through the donation of hydrogen atoms. This mechanism interrupts free radical chain reactions, protecting cells from oxidative damage.

- Enzymatic Interaction : The compound enhances the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play critical roles in cellular defense against oxidative stress .

Gene Expression Modulation

Research indicates that this compound can upregulate genes involved in antioxidant defenses, including:

- Glutathione Peroxidase

- Heme Oxygenase-1

These gene expressions contribute to the overall protective effects against oxidative stress in various cell types .

In Vitro Studies

- Cell Culture Experiments : In vitro studies have demonstrated that Ethyl 4-(3-hydroxyphenyl)butanoate significantly reduces reactive oxygen species (ROS) levels in cultured cells, indicating its potential protective effects against oxidative damage.

- Antioxidant Assays : Various assays (e.g., DPPH radical scavenging assay) have shown that this compound exhibits strong antioxidant activity comparable to other well-known antioxidants like butylated hydroxytoluene (BHT).

In Vivo Studies

- Animal Models : Animal studies suggest that administration of Ethyl 4-(3-hydroxyphenyl)butanoate leads to improved health markers related to oxidative stress, such as reduced lipid peroxidation and enhanced antioxidant enzyme levels.

- Dosage Effects : The protective effects were observed at both low and moderate doses, with higher doses potentially leading to diminishing returns on efficacy due to metabolic saturation .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Antioxidant Properties | Unique Features |

|---|---|---|---|

| Ethyl 4-(3-hydroxyphenyl)butanoate | C12H14O3 | Strong antioxidant | Modulates gene expression related to oxidative stress |

| Butylated Hydroxytoluene (BHT) | C15H24O | Common food preservative | Less effective at high temperatures |

| Tert-butylhydroquinone (TBHQ) | C10H14O2 | Food preservation | More soluble in fats than water |

| Propyl Gallate | C10H12O5 | Antioxidant in food products | Derived from gallic acid; less effective in plastics |

Ethyl 4-(3-hydroxyphenyl)butanoate stands out due to its dual role as both a polymer stabilizer and a biologically active compound.

Propriétés

IUPAC Name |

ethyl 4-(3-hydroxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9,13H,2,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUUBUHMYMXNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569933 | |

| Record name | Ethyl 4-(3-hydroxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160721-25-5 | |

| Record name | Ethyl 4-(3-hydroxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.